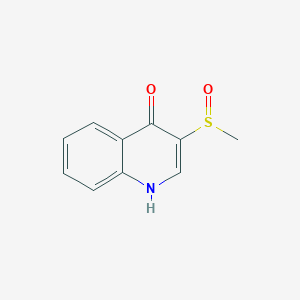
3-(Methanesulfinyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methanesulfinyl)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a methanesulfinyl group attached at the 3-position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward and efficient approach to synthesizing quinolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
3-(Methanesulfinyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Methanesulfinyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinolin-4(1H)-one: Lacks the methanesulfinyl group, resulting in different chemical and biological properties.
3-(Methylthio)quinolin-4(1H)-one: Contains a methylthio group instead of a methanesulfinyl group, leading to different reactivity and biological activity.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Contains an oxazole ring fused to the quinolinone core, resulting in unique chemical properties.
Uniqueness
3-(Methanesulfinyl)quinolin-4(1H)-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinolinone derivatives. This compound’s ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
66424-81-5 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-methylsulfinyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12) |
InChI 键 |
SSNKFLJOLCLORZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CNC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)









![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

